1-Bromo-3-chloro-2-(o-tolyloxy)benzene
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Overview
Description
1-Bromo-3-chloro-2-(o-tolyloxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-(o-tolyloxy)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 3-chlorophenol, the compound can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The o-tolyloxy group can then be introduced through a nucleophilic substitution reaction using o-tolyl chloride and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-(o-tolyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Phenols and Ethers: From nucleophilic substitution.
Nitro and Sulfonic Acid Derivatives: From electrophilic substitution.
Quinones and Anilines: From oxidation and reduction reactions.
Scientific Research Applications
1-Bromo-3-chloro-2-(o-tolyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Used in the production of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-(o-tolyloxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate can then undergo further reactions, leading to the formation of substituted products. The presence of electron-withdrawing groups like bromine and chlorine enhances the compound’s reactivity towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-3,5-dichlorobenzene
- 1-Bromo-2,4-dichlorobenzene
Uniqueness
1-Bromo-3-chloro-2-(o-tolyloxy)benzene is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical properties compared to other halogenated benzenes
Properties
Molecular Formula |
C13H10BrClO |
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Molecular Weight |
297.57 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H10BrClO/c1-9-5-2-3-8-12(9)16-13-10(14)6-4-7-11(13)15/h2-8H,1H3 |
InChI Key |
TYWSDVKBNNSXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=C2Br)Cl |
Origin of Product |
United States |
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